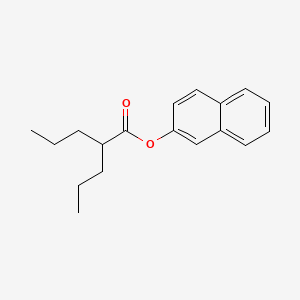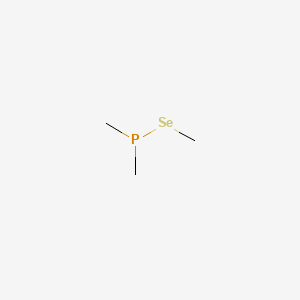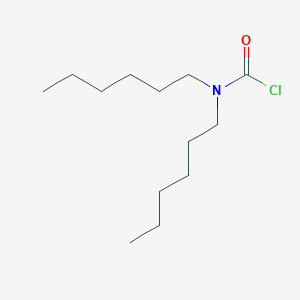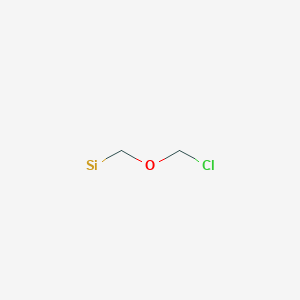
CID 57056341
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Chloromethoxy)methyl]silane is an organosilicon compound with the molecular formula C5H13ClOSi. It is a versatile chemical used in various industrial and research applications due to its unique properties. The compound consists of a silicon atom bonded to a chloromethoxy group and a methyl group, making it a valuable intermediate in the synthesis of other organosilicon compounds .
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing [(Chloromethoxy)methyl]silane involves the reaction of silicon with chloromethane in the presence of a copper catalyst. . The reaction is highly exothermic and requires careful temperature control to prevent local overheating. The silicon used must be at least 97% pure, and the particle size should be between 45 and 250 µm .
Industrial Production Methods
In industrial settings, the Müller-Rochow process is carried out in fluidized bed reactors. The silicon-copper catalyst is heated to 280°C, and a stream of chloromethane is introduced to create turbulence, preventing hot spots. The raw silane mixture is then condensed and separated into its constituent silanes through column distillation .
化学反応の分析
Types of Reactions
[(Chloromethoxy)methyl]silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.
Reduction: [(Chloromethoxy)methyl]silane can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Major Products Formed
科学的研究の応用
[(Chloromethoxy)methyl]silane has numerous applications in scientific research, including:
作用機序
The mechanism of action of [(Chloromethoxy)methyl]silane involves its ability to form strong bonds with oxygen and other electronegative atoms. This property makes it an effective reagent in hydrosilylation and substitution reactions . The compound’s reactivity is primarily due to the presence of the silicon-chlorine bond, which can be easily broken and replaced by other groups .
類似化合物との比較
Similar Compounds
(Chloromethyl)trimethylsilane: Similar in structure but with three methyl groups instead of a chloromethoxy group.
2-(Chloromethoxy)ethyltrimethylsilane: Contains an ethyl group between the silicon and chloromethoxy group.
Chlorosilanes: A broader category of compounds with at least one silicon-chlorine bond.
Uniqueness
[(Chloromethoxy)methyl]silane is unique due to its chloromethoxy group, which provides distinct reactivity compared to other chlorosilanes.
特性
分子式 |
C2H4ClOSi |
|---|---|
分子量 |
107.59 g/mol |
InChI |
InChI=1S/C2H4ClOSi/c3-1-4-2-5/h1-2H2 |
InChIキー |
IOBNFGBFKHASON-UHFFFAOYSA-N |
正規SMILES |
C(OCCl)[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


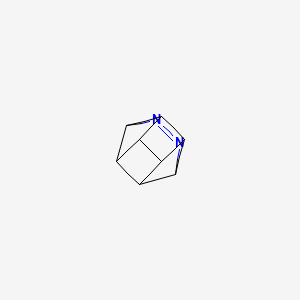
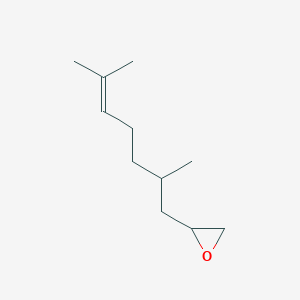
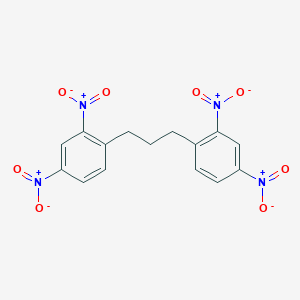
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
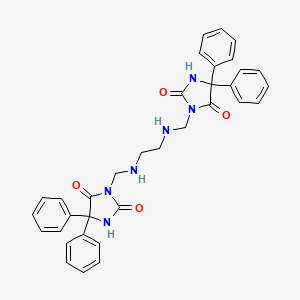
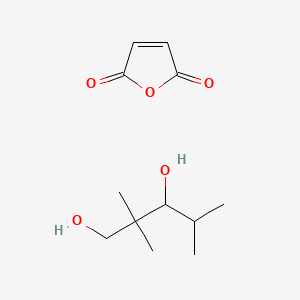

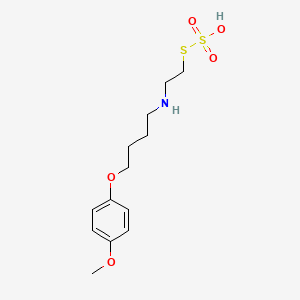

![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
